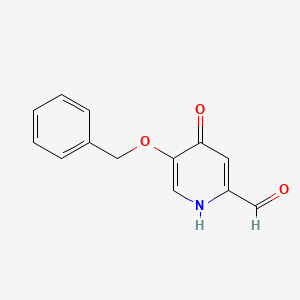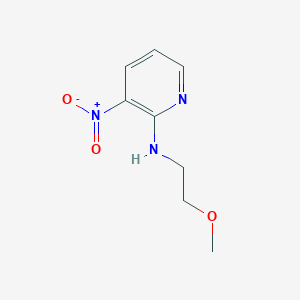![molecular formula C10H15LiN5O9P2S B1276980 Adenosine 5'-[beta-thio]diphosphate trilithium salt CAS No. 73536-95-5](/img/structure/B1276980.png)
Adenosine 5'-[beta-thio]diphosphate trilithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5'-[beta-thio]diphosphate trilithium salt is a useful research compound. Its molecular formula is C10H15LiN5O9P2S and its molecular weight is 450.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis in Crystallography
Adenosine 5'-diphosphate (ADP) has been structurally analyzed using X-ray diffraction. This analysis has revealed detailed information about the molecule's folded conformation and its electrostatic interactions, which are vital for understanding its behavior in Tris-buffered aqueous solutions of nucleotides and metal ions (Shakked et al., 1980).
2. Synthesis of Nucleotide Analogs
Research has focused on synthesizing various nucleotide analogs, such as adenosine 5'[1-thio-2-cyanoethyl diphosphate], and their reactions, which are important for understanding the mechanisms of enzymatic cleavage of P-O bonds (Sammons & Frey, 1982).
3. Platelet Aggregation Studies
Adenosine 5'-(beta-thio)-diphosphate (ADP beta S) has been used in studies to understand platelet aggregation mechanisms. It acts as an agonist by interacting with the ADP receptor and plays a role in desensitization processes in platelets (Poole et al., 1993).
4. Probing Platelet Function
ADP and its analogs are instrumental in probing platelet function. For instance, the synthesis of 2-[(3-aminopropyl)thio]-ADP, which induces platelet aggregation, has provided insights into platelet activation mechanisms (Jefferson et al., 1987).
5. Biochemical Assays
ADP has been used in biochemical assays, such as the development of a radioassay for adenosine diphosphatase. This assay uses radiolabelled ADP as a substrate, allowing for the study of the kinetic properties of enzymes (Smith et al., 1980).
6. Glycogen Phosphorylase Activation
In rat liver cells, ADP beta S has been shown to activate glycogen phosphorylase, a key enzyme in glycogen metabolism. This activation occurs through a cyclic AMP-independent mechanism, highlighting ADP beta S's unique biochemical roles (Keppens et al., 1993).
7. High-Performance Liquid Chromatography (HPLC)
HPLC methods have been developed for the simultaneous determination of various nucleotides, including ADP. This technique is crucial for analyzing metabolic changes in cells under different conditions (Giannattasio et al., 2003).
8. Enzyme Synthesis Studies
Research on the synthesis of isotopically labeled nucleotides like adenosine 5?[(R)?-17O]triphosphate from ADP analogs is significant for investigating enzyme mechanisms and nucleotide interactions (Lowe et al., 1982).
9. Nucleotide Metabolism
ADP and its analogs are fundamental in studying nucleotide metabolism and its clinical implications. Enzymatic determination methods have been developed to estimate ADP and AMP levels, contributing to our understanding of biochemical pathways (Jaworek et al., 1974).
10. Mitochondrial Translocation Studies
Thiophosphate analogues of ADP have been utilized in studies on mitochondrial translocation and phosphoryl-transfer reactions, elucidating their roles in cellular energy production and regulation (Schlimme et al., 1973).
Wirkmechanismus
Target of Action
Adenosine 5’-[beta-thio]diphosphate trilithium salt primarily targets AMP-dependent enzyme systems . It also acts as a P2-purinergic receptor agonist , which are a group of receptors that respond to ATP and other nucleotides.
Mode of Action
This compound acts as both a substrate and inhibitor for AMP-dependent enzyme systems . It interacts with these systems, potentially altering their function or activity. As a P2-purinergic receptor agonist, it binds to these receptors and activates them .
Biochemical Pathways
It has been used to explore the myenteric control mechanisms of human esophageal motility and the effect of nitrergic and nonnitrergic neurotransmitters .
Result of Action
The compound has been used to induce neuropathic pain in rats to study the effect of dorsal horn cannabinoid CB2 receptor activation on the expression of P2Y12 and P2Y13 (purinoceptors) receptors . This suggests that it may have a role in modulating pain and inflammation.
Biochemische Analyse
Biochemical Properties
Adenosine 5’-[beta-thio]diphosphate trilithium salt acts as both a substrate and an inhibitor for AMP-dependent enzyme systems . It interacts with various enzymes, proteins, and other biomolecules, including P2Y receptors, which are a family of G-protein-coupled receptors. The compound has been used to explore the myenteric control mechanisms of human esophageal motility and the effects of nitrergic and non-nitrergic neurotransmitters . Additionally, it has been employed to induce neuropathic pain in rats to study the effect of dorsal horn cannabinoid CB2 receptor activation on the expression of P2Y12 and P2Y13 receptors .
Cellular Effects
Adenosine 5’-[beta-thio]diphosphate trilithium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a P2Y receptor agonist, it plays a role in modulating intracellular calcium levels and activating downstream signaling cascades . The compound has been shown to affect the expression of purinoceptors, which are involved in various physiological processes such as neurotransmission, inflammation, and immune responses . In studies involving human esophageal motility, adenosine 5’-[beta-thio]diphosphate trilithium salt has been used to investigate the effects of different neurotransmitters on smooth muscle contraction .
Molecular Mechanism
At the molecular level, adenosine 5’-[beta-thio]diphosphate trilithium salt exerts its effects through binding interactions with P2Y receptors and other AMP-dependent enzymes . The sulfur atom in the diphosphate group makes the compound resistant to hydrolysis, allowing it to act as a stable analog of ADP. This stability enables the compound to inhibit or activate specific enzymes, depending on the context of the biochemical reaction . The activation of P2Y receptors by adenosine 5’-[beta-thio]diphosphate trilithium salt leads to the activation of G-proteins, which in turn trigger various intracellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenosine 5’-[beta-thio]diphosphate trilithium salt can change over time due to its stability and resistance to hydrolysis . The compound has been shown to maintain its activity over extended periods, making it suitable for long-term studies of enzyme kinetics and signal transduction . Its stability also means that it can accumulate in cells and tissues, potentially leading to prolonged effects on cellular function . In in vitro and in vivo studies, the compound has been used to investigate the long-term effects of P2Y receptor activation on cellular processes .
Dosage Effects in Animal Models
The effects of adenosine 5’-[beta-thio]diphosphate trilithium salt in animal models vary with different dosages. At low doses, the compound can act as a selective agonist for P2Y receptors, modulating intracellular signaling pathways without causing significant toxicity . At higher doses, the compound may induce adverse effects, such as neuropathic pain, as observed in studies involving rats . The threshold for these effects depends on the specific experimental conditions and the sensitivity of the animal model .
Metabolic Pathways
Adenosine 5’-[beta-thio]diphosphate trilithium salt is involved in various metabolic pathways, particularly those related to purine metabolism . As a stable analog of ADP, it can interact with enzymes and cofactors involved in ATP synthesis and hydrolysis . The compound has been used to study the effects of P2Y receptor activation on metabolic flux and metabolite levels in different cell types . Additionally, its resistance to hydrolysis allows it to serve as a tool for investigating the regulation of AMP-dependent enzyme systems .
Transport and Distribution
Within cells and tissues, adenosine 5’-[beta-thio]diphosphate trilithium salt is transported and distributed through interactions with specific transporters and binding proteins . The compound’s stability and resistance to hydrolysis enable it to accumulate in certain cellular compartments, potentially leading to prolonged effects on cellular function . Studies have shown that the compound can be taken up by cells through purine transporters and distributed to various intracellular locations .
Subcellular Localization
The subcellular localization of adenosine 5’-[beta-thio]diphosphate trilithium salt is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular processes . For example, its interaction with P2Y receptors on the cell membrane can lead to the activation of downstream signaling pathways that affect various cellular functions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Adenosine 5'-[beta-thio]diphosphate trilithium salt involves the conversion of adenosine triphosphate (ATP) to adenosine 5'-[beta-thio]diphosphate (ATP-beta-S) followed by the addition of lithium ions to form the trilithium salt.", "Starting Materials": [ "Adenosine triphosphate (ATP)", "Sulfur", "Hydrogen peroxide (H2O2)", "Lithium hydroxide (LiOH)" ], "Reaction": [ "ATP is reacted with sulfur and H2O2 to form ATP-beta-S.", "ATP + S + H2O2 -> ATP-beta-S + H2O + SO4", "ATP-beta-S is then reacted with LiOH to form Adenosine 5'-[beta-thio]diphosphate trilithium salt.", "ATP-beta-S + 3LiOH -> Adenosine 5'-[beta-thio]diphosphate trilithium salt + 3H2O" ] } | |
CAS-Nummer |
73536-95-5 |
Molekularformel |
C10H15LiN5O9P2S |
Molekulargewicht |
450.2 g/mol |
IUPAC-Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate |
InChI |
InChI=1S/C10H15N5O9P2S.Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27);/t4-,6-,7-,10-;/m1./s1 |
InChI-Schlüssel |
OEBMRSUWQLOWOG-MCDZGGTQSA-N |
Isomerische SMILES |
[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=S)(O)O)O)O)N |
SMILES |
[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N |
Kanonische SMILES |
[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane](/img/structure/B1276907.png)





![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)


